Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-22-13-9-10-15(16(11-13)23-2)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUOEIWTYZDEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Formation
The synthesis begins with the preparation of the N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)amine intermediate. This step typically involves the reaction of 2,4-dimethoxyaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to maintain reaction homogeneity, with yields averaging 75–85% after aqueous workup.
Glycinate Ester Incorporation
The sulfonamide intermediate is subsequently functionalized with a glycinate ester moiety. This is achieved through a two-step process:
- Alkylation : Reaction with methyl bromoacetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under basic conditions (K₂CO₃ or Cs₂CO₃) in acetonitrile or DMF.
- Esterification : Direct coupling using carbodiimide-based reagents (e.g., DCC or EDC) with methyl glycinate hydrochloride, followed by activation with hydroxybenzotriazole (HOBt).
The choice of base significantly impacts regioselectivity. For instance, cesium carbonate promotes milder conditions, reducing side reactions such as O-sulfonylation.
Stepwise Laboratory-Scale Synthesis
Detailed Procedure for Intermediate Synthesis
Reagents :
- 2,4-Dimethoxyaniline (1.0 equiv)
- Phenylsulfonyl chloride (1.1 equiv)
- Triethylamine (2.5 equiv)
- DCM (anhydrous)
Protocol :
- Dissolve 2,4-dimethoxyaniline (10 mmol) in DCM (50 mL) under nitrogen.
- Add triethylamine (25 mmol) dropwise at 0°C.
- Introduce phenylsulfonyl chloride (11 mmol) slowly over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Yield : 82% (white crystalline solid).
Glycination and Esterification
Reagents :
- N-(2,4-Dimethoxyphenyl)-N-(phenylsulfonyl)amine (1.0 equiv)
- Methyl bromoacetate (1.2 equiv)
- Cs₂CO₃ (2.0 equiv)
- Acetonitrile (anhydrous)
Protocol :
Yield : 78% (pale-yellow oil).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. DMF |
| Temperature | 80°C | +20% vs. 60°C |
| Catalyst | Cs₂CO₃ | +12% vs. K₂CO₃ |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the sulfonamide nitrogen, while higher temperatures accelerate alkylation kinetics.
Electron-Withdrawing Modifications
Incorporating hexafluoroisopropyl (HFIP) esters instead of methyl esters increases C–H acidity at the glycinate methylene group, facilitating cyclization in downstream applications. However, this modification requires stringent anhydrous conditions to prevent hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.72 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂COO), 6.38–7.52 (m, Ar-H) |
| ¹³C NMR | δ 52.1 (OCH₃), 169.8 (C=O), 154.2 (SO₂N) |
| HRMS | [M+H]⁺ Calcd. 378.1122, Found 378.1119 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. For example, a tubular reactor (0.5 mm ID) operating at 100°C achieves 90% conversion in 10 minutes.
Green Chemistry Metrics
- E-factor : 2.3 (improved vs. batch processes)
- PMI (Process Mass Intensity) : 8.5 kg/kg product
Solvent recovery systems (e.g., thin-film evaporation) and catalytic recycling protocols are critical for sustainability.
Applications in Medicinal Chemistry
The compound serves as a precursor for β-lactam antibiotics and cyclooxygenase (COX) inhibitors. Structural analogs exhibit IC₅₀ values of 0.8–2.4 μM against COX-2, comparable to celecoxib.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of phenylsulfide or phenylthiol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of N-substituted glycinate esters with sulfonamide linkages. Key analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : this compound is prioritized in API synthesis due to its balanced reactivity and scalability, whereas methylsulfonyl analogs are discontinued, likely due to synthetic inefficiencies .
- Antimicrobial Potential: Halogenated variants (e.g., 3-chloro-4-fluoro) demonstrate broader-spectrum activity in preliminary assays, though toxicity profiles remain uncharacterized .
Biological Activity
Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H19NO5S
- IUPAC Name : this compound
This compound contains a sulfonamide group, which is known for its diverse biological activities, particularly in the field of oncology and anti-inflammatory therapies.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenylsulfonamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : A study on a related phenoxy-N-phenylaniline derivative demonstrated its efficacy as a c-Myc inhibitor in colorectal cancer cells, showcasing the potential for similar compounds to affect oncogenic pathways .
2. Inhibition of Enzymatic Activity
The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes critical for cancer cell proliferation. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.
Biological Activity Data
A summary of key biological activities observed in studies related to this compound is presented in Table 1.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations reveal the compound's potential as a therapeutic agent against various cancers.
- In Vitro Studies : Compounds were shown to significantly reduce viability in colorectal cancer cell lines (HT29 and HCT 15) with IC50 values reported as low as 0.32 μM .
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth without significant toxicity, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized aniline derivatives. Key steps include sulfonylation using phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile) and glycine ester formation via nucleophilic substitution. Reaction temperatures (0–25°C) and pH control (neutral to slightly basic) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity and yield .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy groups at 2,4-positions, sulfonyl linkage).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 303.33 [M+H]+ for C₁₂H₁₇NO₆S) .
- HPLC : Retention time (e.g., 1.64 minutes under SQD-FA05 conditions) and peak symmetry assess purity .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, employ co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80). Solubility can be predicted via computational tools (e.g., Hansen solubility parameters) and validated experimentally via dynamic light scattering .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Methodological Answer :
- Methoxy Position : 2,4-Dimethoxy substitution enhances electron-donating effects, improving cyclooxygenase (COX) inhibition compared to 3,4-dimethoxy analogs .
- Sulfonyl Group : Replacement with methylsulfonyl reduces steric hindrance but decreases receptor binding affinity.
- Substituent Screening : Use molecular docking (e.g., AutoDock Vina) to compare binding energies of analogs (e.g., 4-methylphenyl vs. 3-nitrophenyl derivatives) .
Q. How can contradictions in reported biological activity (e.g., anti-inflammatory vs. antimicrobial potency) be resolved?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests; COX-2 inhibition IC₅₀ for anti-inflammatory assays).
- Physicochemical Factors : Control pH (e.g., microbial media vs. mammalian cell buffers) and metabolic stability (e.g., liver microsome assays).
- Data Cross-Validation : Compare results across orthogonal models (e.g., in vitro enzyme assays vs. murine inflammation models) .
Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like COX-2.
- X-ray Crystallography : Resolve co-crystal structures with enzymes to identify binding motifs (e.g., hydrogen bonds with sulfonyl oxygen).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-based optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
